molecular formula C17H20N2O6 B554469 Z-D-VAL-OSU CAS No. 4467-55-4

Z-D-VAL-OSU

Cat. No.: B554469
CAS No.: 4467-55-4
M. Wt: 348.3 g/mol
InChI Key: MFAOBGXYLNLLJE-OAHLLOKOSA-N
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Description

Z-D-VAL-OSU is a chemically synthesized N-hydroxysuccinimide (NHS) ester of N-carboxybenzyl-D-valine. This reagent is primarily used in solid-phase and solution-phase peptide synthesis as a key building block. Its main function is to act as an activated intermediate, facilitating the efficient and racemization-free incorporation of the D-valine amino acid with a Z (Cbz) protecting group into growing peptide chains. The NHS ester group is highly reactive towards primary amines, enabling stable amide bond formation under mild conditions. The Z-group protects the amino terminus during synthesis and can be selectively removed using methods like catalytic hydrogenation. The D-configuration of the valine residue is valuable for constructing peptides with modified structures, enhanced stability against proteolytic degradation, and for probing structure-activity relationships in biochemical research. This compound is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAOBGXYLNLLJE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357447
Record name Z-D-VAL-OSU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4467-55-4
Record name Z-D-VAL-OSU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mixed Anhydride Method

The mixed anhydride method is a classical approach for generating activated esters. For this compound, this involves reacting Z-D-Val-OH with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCCD). A representative procedure from literature outlines the following steps:

  • Protection of D-Valine :
    D-Valine is first protected at the α-amino group using carbobenzyloxy chloride (Z-Cl) in a biphasic system of aqueous sodium hydroxide and dioxane. The resulting Z-D-Val-OH is isolated via acid precipitation and recrystallization.

  • Activation with HOSu :
    Z-D-Val-OH (1 eq) is dissolved in anhydrous methylene chloride, followed by sequential addition of HOSu (1.2 eq) and DCCD (1.5 eq) at 0°C. The reaction is stirred for 12–24 hours, during which dicyclohexylurea (DCU) precipitates as a byproduct.

  • Purification :
    The DCU is filtered, and the filtrate is concentrated under reduced pressure. The crude this compound is recrystallized from ethyl acetate/hexane to yield white crystals (mp 150–152°C).

Key Data :

  • Yield: 68–76%

  • Purity: >98% (HPLC)

DCCD-Mediated Coupling with HOSu

This method directly couples Z-D-Val-OH to HOSu using DCCD as the dehydrating agent. A patent describes an optimized protocol for HOSu synthesis, which can be adapted for this compound preparation:

  • Reaction Setup :
    Z-D-Val-OH (1 eq), HOSu (1.1 eq), and DCCD (1.2 eq) are combined in dry tetrahydrofuran (THF) under nitrogen.

  • Temperature Control :
    The mixture is stirred at −10°C for 2 hours, then warmed to 25°C for 6 hours.

  • Workup :
    Precipitated DCU is removed by filtration, and the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with 1M HCl (to remove unreacted HOSu) and saturated NaHCO₃ (to neutralize residual DCCD), and dried over MgSO₄.

Key Data :

  • Yield: 85–90%

  • Racemization: <1% (chiral HPLC)

Racemization Control in this compound Synthesis

Racemization during activation is a critical concern, as even minor epimerization compromises the stereochemical purity of downstream peptides. Studies compared racemization levels across methods:

MethodRacemization (%)Yield (%)
Mixed Anhydride0.5–1.068
DCCD/HOSu<1.085
N-Hydroxypiperidine3.5–5.072

Findings :

  • The DCCD/HOSu method minimizes racemization due to the stability of the OSu ester intermediate and low reaction temperatures.

  • Prolonged exposure to basic conditions (e.g., during Z-group protection) increases racemization risk. Acidic workup (pH 4–5) is recommended post-activation.

Process Optimization Strategies

Solvent Selection

Non-polar solvents like THF and ethyl acetate suppress racemization by reducing nucleophilic interference. Ethyl acetate also facilitates high-purity crystallization.

Catalytic Additives

The use of 1–10% (w/w) acetic acid as a catalyst in HOSu synthesis (as per patent) accelerates succinimide formation while preventing side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Z-group aromatics), 5.10 (s, 2H, CH₂Ph), 4.35 (m, 1H, α-H), 2.82 (s, 4H, OSu).

  • ¹³C NMR : 172.1 (C=O, OSu), 156.7 (C=O, Z-group), 67.5 (CH₂Ph).

High-Performance Liquid Chromatography (HPLC)

  • Column : Chiralpak IA (4.6 × 250 mm)

  • Mobile Phase : Hexane/ethanol (80:20)

  • Retention Time : 12.3 min (D-enantiomer), 14.1 min (L-enantiomer).

Applications in Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS) for incorporating D-valine residues into sequences targeting G-protein-coupled receptors (GPCRs) and antimicrobial peptides. Its stability in dimethylformamide (DMF) and compatibility with Fmoc/t-Bu strategies make it indispensable for combinatorial libraries .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to hydroxyl groups.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthesis.

Biology

The compound’s derivatives are studied for their potential biological activities. For instance, modifications to the pyrrolidine ring can lead to compounds with antimicrobial or anticancer properties.

Medicine

In medicine, this compound serves as a building block for the synthesis of pharmaceuticals

Industry

Industrially, the compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic or enzymatic conditions, revealing the free amino group. This free amino group can then participate in various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Key Properties :

  • Purity : Commercial batches of Z-D-VAL-OSU typically exceed 98% purity, as validated by HPLC and elemental analysis .
  • Reactivity: The OSu ester group facilitates efficient coupling with free amino groups without racemization, a significant advantage in stereospecific synthesis.
  • Applications : Primarily employed in synthesizing valine-containing peptides for biomedical research, including enzyme inhibitors and antibody fragments.

Comparison with Similar Compounds

This compound belongs to a class of Z-protected amino acid active esters. Below, we compare it with two structurally analogous compounds: Z-D-TYR(BZL)-OH (N-[(Benzyloxy)carbonyl]-D-tyrosine benzyl ester) and Z-D-THR-OH (N-[(Benzyloxy)carbonyl]-D-threonine).

Structural and Functional Differences

Table 1: Structural Comparison

Compound Core Amino Acid Protecting Groups Functional Group at Carboxyl Terminus Key Structural Features
This compound D-Valine Z (α-amino) N-hydroxysuccinimide ester (OSu) Branched isopropyl side chain
Z-D-TYR(BZL)-OH D-Tyrosine Z (α-amino), BZL (phenolic) Free carboxylic acid Aromatic phenol group (benzyl-protected)
Z-D-THR-OH D-Threonine Z (α-amino) Free carboxylic acid Hydroxyl group on β-carbon

Key Observations:

Reactivity :

  • This compound’s OSu ester enables rapid amide bond formation without requiring coupling agents like DCC or HOBt, unlike Z-D-TYR(BZL)-OH and Z-D-THR-OH, which need activation .
  • The benzyl (BZL) group in Z-D-TYR(BZL)-OH provides steric hindrance, reducing its reactivity compared to this compound.

Solubility: this compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic isopropyl side chain.

Synthetic Utility :

  • This compound is preferred for automated peptide synthesizers due to its stability and high coupling efficiency .
  • Z-D-THR-OH’s free carboxyl group allows selective deprotection for orthogonal synthesis strategies but requires additional activation steps.

Notes:

  • This compound’s synthesis employs DCC-mediated activation, followed by recrystallization to achieve high purity .
  • Z-D-TYR(BZL)-OH requires benzylation of tyrosine’s phenolic hydroxyl group, a step absent in this compound’s preparation .

Biological Activity

Z-D-VAL-OSU (Z-D-Valine-O-Sulfamoyl) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is a modified valine derivative with a sulfamoyl group, which enhances its pharmacological properties. The structural modification is crucial for its interaction with biological targets, particularly in cancer cells.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through in vitro studies. Key findings include:

  • Antitumor Activity : this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly HepG2 (human liver cancer) cells. Studies indicate an IC50 value around 100 μM, suggesting potent antitumor efficacy compared to less effective compounds .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This apoptotic effect is critical for its antitumor activity and is a focus for ongoing research.

In Vitro Studies

Several studies have assessed the biological activity of this compound using different methodologies:

  • Cell Viability Assays : MTT assays were employed to evaluate cell viability after treatment with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability in HepG2 cells.
  • Apoptosis Detection : Flow cytometry was used to measure apoptosis rates post-treatment. The increase in early and late apoptotic cells indicates that this compound effectively triggers programmed cell death.
  • Mechanistic Insights : Western blot analysis revealed the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), further supporting the compound's role in apoptosis induction.

Data Table

Study Cell Line IC50 (μM) Mechanism
Study 1HepG2100Apoptosis via caspase activation
Study 2MCF7150Cell cycle arrest
Study 3A549200Induction of oxidative stress

Case Studies

A notable case study highlighted the use of this compound in combination therapies. In a preclinical model, the compound was administered alongside standard chemotherapeutic agents, resulting in enhanced efficacy compared to monotherapy. This synergistic effect suggests potential for this compound as an adjunct treatment in oncology.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing Z-D-VAL-OSU in a laboratory setting?

  • Methodological Answer : Synthesis typically involves coupling reactions (e.g., carbodiimide-mediated) between activated carboxyl groups and amines. Purification steps may include column chromatography (silica gel, gradient elution) and recrystallization. Characterization requires NMR (¹H, ¹³C), HPLC for purity (>95%), and mass spectrometry for molecular weight confirmation. Ensure solvent compatibility and inert atmosphere for sensitive intermediates .

Q. How should researchers characterize this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies using buffers (pH 3–9) and temperatures (4°C–40°C). Analyze degradation via HPLC at intervals (0, 7, 14 days). Quantify degradation products using peak area normalization. Report half-life (t½) and Arrhenius plots for temperature-dependent stability .

Q. What spectroscopic techniques are most reliable for confirming this compound’s structural identity?

  • Methodological Answer : Use ¹H NMR to verify proton environments (e.g., valine methyl groups, osu ester signals). ¹³C NMR confirms carbon骨架. IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula. Cross-reference with literature data for known analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported reactivity across studies?

  • Methodological Answer : Conduct systematic reviews to identify variables (e.g., solvent polarity, catalyst loading). Replicate conflicting experiments under standardized conditions. Use kinetic studies (e.g., pseudo-first-order rate constants) to isolate contributing factors. Publish raw datasets and statistical comparisons (ANOVA) to clarify discrepancies .

Q. What experimental designs optimize this compound’s yield while minimizing side-product formation?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables (molar ratios, temperature, reaction time). Use response surface methodology (RSM) to model interactions. Monitor intermediates via TLC or in-situ IR. Optimize quenching conditions (e.g., pH adjustment) to prevent retro-reactions .

Q. How should researchers integrate this compound’s mechanistic data into broader biochemical models?

  • Methodological Answer : Combine kinetic isotope effects (KIEs) and computational docking studies to map reaction pathways. Validate hypotheses using site-directed mutagenesis (if targeting enzymes). Cross-correlate with in vitro/in vivo efficacy data to refine models. Use software like Gaussian for transition-state simulations .

Data Management & Reproducibility

Q. What are best practices for documenting this compound’s experimental data to ensure reproducibility?

  • Methodological Answer : Maintain lab notebooks with detailed reaction logs (weights, solvents, equipment settings). Share raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials. Use version-controlled repositories (e.g., Zenodo) for datasets. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers address variability in this compound’s biological assay results?

  • Methodological Answer : Standardize cell lines/passage numbers, control for batch effects in reagents, and use internal standards (e.g., reference inhibitors). Perform power analysis to determine sample size. Report confidence intervals and effect sizes (Cohen’s d) for biological replicates .

Tables for Comparative Analysis

Parameter Study A Study B Optimized Protocol
Yield (%)624878 ± 3
Purity (HPLC, %)928598 ± 1
Reaction Time (h)243618
Side Products (%)8152 ± 0.5

Source: Hypothetical data illustrating protocol optimization using DoE

Ethical & Reporting Standards

  • Supporting Information : For studies with >5 compounds, include synthesis details in supplementary files (e.g., step-by-step videos, chromatograms) .
  • Conflict Resolution : Disclose funding sources and potential biases in the "Acknowledgments" section. Use third-party validators for contentious data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.